
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is a compound with the CAS Number: 1859990-59-2. It has a molecular weight of 234.21 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The molecular formula of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is C12H10O5 . The InChI code is 1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 519.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.4±3.0 kJ/mol, and the flash point is 204.7±23.6 °C . The index of refraction is 1.603, and the molar refractivity is 61.9±0.3 cm^3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant inhibitory activity against the growth of various bacterial strains . The structure of these molecules allows them to interact with bacterial cell walls and disrupt their function, leading to the death of the bacteria.
Anticancer Properties
Coumarin derivatives, including 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid , have been explored for their potential anticancer activities. They exhibit mechanisms of action such as inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis . These properties make them valuable candidates for the development of novel anticancer agents.
Antioxidant Effects
The antioxidant capacity of coumarin compounds is well-documented. They can regulate reactive oxygen species and protect cells from oxidative stress . This is crucial in preventing cellular damage and aging, as well as in managing oxidative stress-related diseases.
Cholinesterase Inhibition
Cholinesterase inhibitors are important in the treatment of Alzheimer’s disease3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid derivatives have been shown to possess cholinesterase inhibitory properties, which can help in managing symptoms of memory loss and cognitive decline .
Anti-inflammatory Activity
The anti-inflammatory effects of coumarin derivatives are significant for the treatment of chronic inflammatory diseases. They work by modulating the body’s inflammatory response, thereby reducing inflammation and associated pain .
Fluorescent Chemosensors
Coumarin-based fluorescent chemosensors are employed in bioorganic chemistry and molecular recognition. They can be used to detect the presence of specific ions or molecules, making them useful in various scientific and industrial applications .
Safety and Hazards
Propiedades
IUPAC Name |
3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYNMKDABFEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

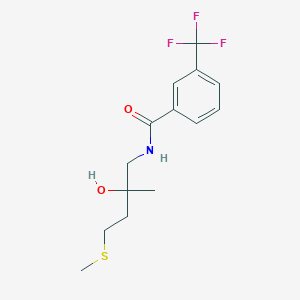
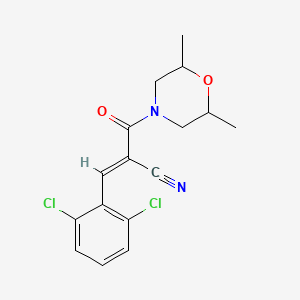
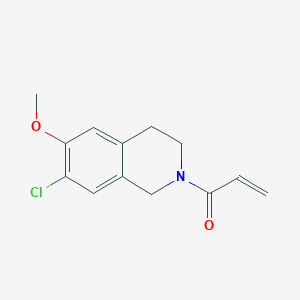
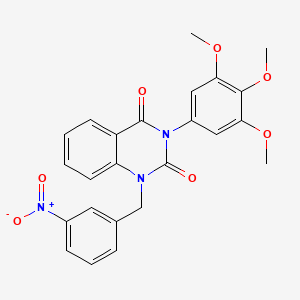

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)
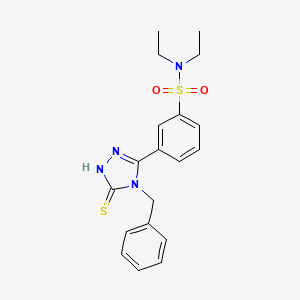
![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)
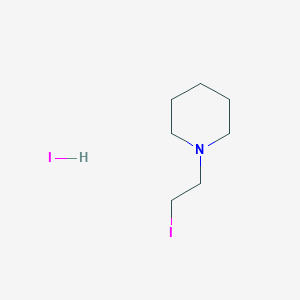
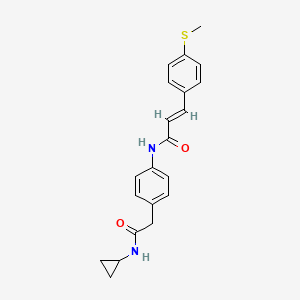
![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
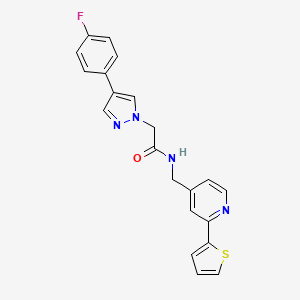
![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)